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alpha-Gliadin (43-49) - 107936-65-2

alpha-Gliadin (43-49)

Catalog Number: EVT-258438
CAS Number: 107936-65-2
Molecular Formula: C43H57N9O11
Molecular Weight: 876 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
alpha-Gliadin (43-49) is a Gliadian sequence peptide which induced leukocyte migration inhibition, but could be blocked by naloxone.

Alpha-Gliadin Peptide 31-43

Compound Description: Alpha-Gliadin peptide 31-43 is a shorter peptide sequence derived from the N-terminal region of alpha-gliadin. It is considered a key player in the innate immune response in celiac disease. Research suggests that this peptide can enter cells without requiring a specific surface membrane receptor, potentially by interacting with the cell membrane itself []. This peptide has also been shown to induce the production of anti-endomysial antibodies (EMA) during in vitro studies using duodenal samples from treated celiac patients [].

Alpha-Gliadin Peptide 31-55

Compound Description: Alpha-Gliadin peptide 31-55 is a longer peptide encompassing both alpha-Gliadin peptide 31-43 and alpha-Gliadin (43-49). This peptide demonstrates resistance to gastrointestinal digestion and can permeate the epithelial cell layer in Caco-2 cell models []. Studies indicate that the presence of whole gliadin digests can enhance the translocation of alpha-Gliadin peptide 31-55 across the epithelial layer [].

Alpha-Gliadin Peptide 56-88

Compound Description: Alpha-Gliadin peptide 56-88 represents another segment within the alpha-gliadin protein. It has been identified as a potential contributor to the pathogenic damage observed in celiac disease. Studies suggest that this peptide may exert its effects through immunogenicity or direct toxicity to epithelial cells. Notably, alpha-Gliadin peptide 56-88 has demonstrated an ability to reduce cell growth and inhibit tissue transglutaminase activity in both Caco2 and FHs 74 Int cell lines [].

Alpha-Gliadin Peptide 57-68

Compound Description: Similar to alpha-Gliadin peptide 56-88, alpha-Gliadin peptide 57-68 is also implicated in the development of celiac disease. This peptide exhibits toxicity to epithelial cells and can inhibit tissue transglutaminase (tTG) activity, further contributing to intestinal damage in celiac disease [].

Deamidated Alpha-Gliadin Peptide 57-68 (E(65))

Compound Description: Deamidated alpha-Gliadin peptide 57-68 (E(65)) represents a modified form of alpha-Gliadin peptide 57-68, where a glutamine residue at position 65 has been deamidated to glutamic acid. This deamidation process, potentially facilitated by tissue transglutaminase, has significant implications for the peptide's biological activity. Research suggests that deamidation can render certain gliadin peptides, including this one, more immunogenic and capable of triggering a stronger immune response in individuals with celiac disease [].

Source and Classification

Alpha-Gliadin is classified as a gluten peptide, specifically a fragment of gliadin, which is one of the main components of gluten. Gliadins are prolamins, a group of proteins that are soluble in alcohol but not in water, primarily found in wheat and related grains. The specific fragment alpha-Gliadin (43-49) is derived from the larger gliadin protein and plays a crucial role in the immune response associated with celiac disease .

Synthesis Analysis

Alpha-Gliadin (43-49) can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to form peptides. This technique involves:

  1. Preparation of the resin: The first amino acid is attached to an insoluble resin.
  2. Coupling reactions: Subsequent amino acids are added one at a time, with each coupling reaction requiring activation of the carboxyl group of the incoming amino acid.
  3. Cleavage: Once the desired peptide chain is formed, it is cleaved from the resin and purified.

This method ensures high purity (>95%) and yields peptides suitable for research applications .

Molecular Structure Analysis

The molecular structure of alpha-Gliadin (43-49) reveals several key features:

  • Amino Acid Sequence: The sequence consists of six amino acids: Tyrosine, Proline, Glutamine, Proline, Glutamine, and Phenylalanine.
  • Conformational Properties: The presence of proline residues influences the peptide's conformation, often leading to a PPII (polyproline II) helix structure that is common in peptides containing multiple prolines .
  • Interactions: The structure allows for potential interactions with major histocompatibility complex class II molecules, particularly HLA-DQ2 and HLA-DQ8, which are implicated in celiac disease .
Chemical Reactions Analysis

Alpha-Gliadin (43-49) participates in several chemical reactions relevant to its biological activity:

  1. Enzymatic Deamidation: This process can occur in the gastrointestinal tract, where tissue transglutaminase modifies glutamine residues to glutamic acid, enhancing immunogenicity.
  2. Binding Interactions: The peptide can bind to specific receptors on immune cells, triggering immune responses that may lead to inflammation in susceptible individuals .
  3. Immune Activation: Studies have shown that alpha-Gliadin (43-49) can activate innate immune responses through pathways involving toll-like receptors and interferon-alpha signaling .
Mechanism of Action

The mechanism by which alpha-Gliadin (43-49) exerts its effects primarily involves:

  • Immune System Activation: Upon ingestion by individuals with celiac disease, this peptide can bind to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This binding leads to T cell activation and subsequent inflammatory responses.
  • Innate Immune Response: It has been shown to activate pathways such as toll-like receptor 7, which further exacerbates immune responses and contributes to intestinal damage seen in celiac disease patients .

The peptide's ability to mimic viral components may also contribute to its immunogenic profile, potentially linking dietary proteins with autoimmune responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-Gliadin (43-49) include:

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water and physiological buffers; insoluble in organic solvents.
  • Purity: Generally >95%, indicating high quality for research applications.
  • Storage Conditions: Recommended storage at -20°C to maintain stability .
Applications

Alpha-Gliadin (43-49) has several important scientific applications:

  1. Celiac Disease Research: Used extensively to study immune responses in celiac disease and develop potential therapies or diagnostic tools.
  2. Peptide Therapeutics: Investigated for its potential role as an immunomodulator or therapeutic agent in gluten sensitivity disorders.
  3. Biomarker Development: Its presence can be used as a biomarker for assessing gluten exposure or sensitivity in clinical settings .

Properties

CAS Number

107936-65-2

Product Name

alpha-Gliadin (43-49)

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C43H57N9O11

Molecular Weight

876 g/mol

InChI

InChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)/t28-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

QGFISQMZJLWFEE-NXBWRCJVSA-N

SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

alpha-gliadin (43-49)
gliadophorin (43-49)
Tyr-Pro-Gln-Pro-Gln-Pro-Phe

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O

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